molecular formula C8H5Br2F3 B1272283 2-Bromo-5-(trifluoromethyl)benzyl bromide CAS No. 886496-63-5

2-Bromo-5-(trifluoromethyl)benzyl bromide

Cat. No. B1272283
M. Wt: 317.93 g/mol
InChI Key: TXJHPBWTPBYLFP-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)benzyl bromide is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and reactions involving bromination and trifluoromethyl groups are discussed. For instance, benzylic brominations with N-Bromosuccinimide in (trifluoromethyl)benzene are described, indicating the relevance of bromination reactions in the presence of trifluoromethyl groups .

Synthesis Analysis

The synthesis of related compounds involves various bromination techniques. For example, benzyltrimethylammonium tribromide is used as an electrophilic bromine source to convert aryl thioureas to 2-aminobenzothiazoles . Another synthesis method involves the reaction of tris(5-bromo-2-methoxyphenyl)bismuth with bromodifluoroacetic acid, leading to the formation of a bismuth compound with high yield . Additionally, the preparation of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene indicates the presence of rotational isomers, which are relevant to the steric considerations in the synthesis of brominated compounds .

Molecular Structure Analysis

X-ray diffraction analysis is a common technique used to determine the molecular structure of brominated compounds. For instance, the structure of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) is characterized by X-ray diffraction, revealing a distorted trigonal-bipyramidal coordination around the bismuth atom . Similarly, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide is established by single-crystal X-ray diffraction analysis, providing detailed geometric parameters .

Chemical Reactions Analysis

The chemical reactivity of brominated compounds is diverse. The conversion of aryl bromides to aryllithium is reported, which is a key step in many organometallic syntheses . The synthesis of 1-bromo-3,5-bis(trifluoromethyl)benzene and its subsequent reactions with various organometallic intermediates demonstrate the versatility of brominated compounds in synthesis . Additionally, the bromination of benzylidene 2-pyridylhydrazone leads to the formation of a bromopyridylium compound, showcasing the electrophilic nature of bromine in these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. For example, the presence of rotational isomers in 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene affects its NMR spectra and indicates the presence of steric hindrance . The crystallographic characteristics of compounds, such as bond lengths and angles, provide insight into the physical properties of these materials . The solvate form of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate also highlights the importance of solvent interactions in the crystallization process .

Scientific Research Applications

  • “2-Bromo-5-(trifluoromethyl)benzyl bromide” is a chemical compound with the molecular formula and a molecular weight of 317.93 .
  • This compound is an important pharmaceutical intermediate . In one application, it is used in the alkylation of the β-amino ester 1a to yield Benzazepines . The product is obtained as a white solid after silica gel chromatography .
  • Pharmaceutical Research

    • This compound is an important pharmaceutical intermediate . It is used in the synthesis of various pharmaceutical compounds .
  • Detection of Uracil in DNA

    • A similar compound, “3,5-Bis(trifluoromethyl)benzyl bromide”, has been used as a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry .
  • Pharmaceutical Research

    • This compound is an important pharmaceutical intermediate . It is used in the synthesis of various pharmaceutical compounds .
  • Detection of Uracil in DNA

    • A similar compound, “3,5-Bis(trifluoromethyl)benzyl bromide”, has been used as a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry .

Safety And Hazards

“2-Bromo-5-(trifluoromethyl)benzyl bromide” is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

“2-Bromo-5-(trifluoromethyl)benzyl bromide” and similar compounds may find use in various fields such as gas chromatography-electron-capture negative ion mass spectrometry (GC-ECNI-MS) and in the synthesis of non-peptidic neurokinin NK1 receptor antagonists .

properties

IUPAC Name

1-bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F3/c9-4-5-3-6(8(11,12)13)1-2-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJHPBWTPBYLFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(trifluoromethyl)benzyl bromide

CAS RN

886496-63-5, 875664-32-7
Record name 2-Bromo-5-(trifluoromethyl)benzyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 875664-32-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of (2-bromo-5-(trifluoromethyl)phenyl)methanol (4.7 g, 18 mmol) in methylene chloride (50 mL) at −10° C. was added carbon tetrabromide (CBr4) (7.17 g, 21.6 mmol). The resulting mixture was stirred at −10° C. for 15 minutes. Triphenylphosphine (5.61 g, 21.4 mmol) was then slowly added portion-wise. This mixture was stirred at room temperature for 16 hours. The mixture was partitioned between saturated ammonium chloride (NH4Cl) (50 ml) and methylene chloride (2×50 mL). The combined organic layers were washed with saturated NaCl (50 mL), dried (MgSO4) and concentrated. The residue was purified by flash chromatography (silica gel) (eluted with 3:1 hexanes-ethyl acetate) to yield the title compound as a white solid (4.01 g), 1H NMR (400 MHz, CDCl3) δ4.6 (s, 2 H) 7.5 (dd, J=8.3, 1.6 Hz, 1 H) 7.8 (m, 2 H).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
7.17 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.61 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of (2-bromo-5-(trifluoromethyl)phenyl)methanol (1.6 g, 6.27 mmol) in dichloromethane (10 mL) at 0° C. was added tribromophosphine (1.698 g, 6.27 mmol) over 2 hours. To the reaction mixture was added saturated NaHCO3 and the organic layers was separated, dried with NaSO4, filtered, and concentrated. The residue was purified by column chromatography using an Analogix® Intelliflash280™ (SiO2, 0-100% EtOAc in hexane) to afford the title compound (1.2 g, 3.77 mmol, 60.2% yield). 1H NMR (300 MHz, CDCl3) δ ppm 4.60 (s, 2H) 7.53-7.61 (m, 2H) 7.84 (s, 1H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.698 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
60.2%

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